(+)-O-Desmethylvenlafaxine

描述

Synthesis Analysis

The synthesis of (+)-O-Desmethylvenlafaxine is characterized by a multi-step process that begins with 2-(4-hydroxyphenyl) acetic acid as the starting material. The process involves etherification, amidation, condensation, reduction, hydrolysis, and salt formation reactions, yielding O-desmethylvenlafaxine succinate. Notably, this synthesis route is recognized for its simplicity, economic viability, and mild reaction conditions, making it suitable for industrial scale-up. The avoidance of more hazardous reagents like dimethylamine and lithium aluminum hydride in favor of safer alternatives contributes to the process's attractiveness from a green chemistry perspective (Li, 2012).

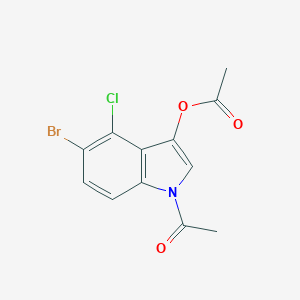

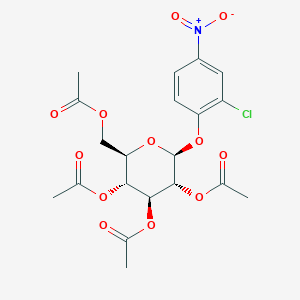

Molecular Structure Analysis

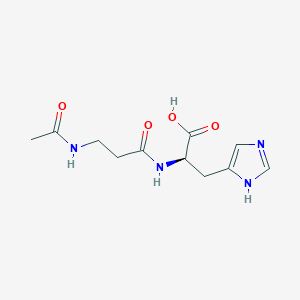

The molecular structure of (+)-O-Desmethylvenlafaxine succinate has been elucidated using advanced spectroscopic techniques such as 1H-NMR and MS, providing detailed insights into its molecular constitution. The structure reveals the presence of a phenethylamine core, which is a common feature among compounds with antidepressant activity. This structural attribute is integral to its mechanism of action, facilitating its interaction with neurotransmitter transporters (Venu et al., 2008).

Chemical Reactions and Properties

(+)-O-Desmethylvenlafaxine engages in various chemical reactions that underscore its reactivity and interaction with biological systems. For instance, its transformation under advanced oxidation conditions has been studied to understand its environmental fate and transformation products. This analysis is crucial for assessing the compound's stability and potential environmental impact, especially considering its widespread use and subsequent presence in water systems (García-Galán et al., 2016).

Physical Properties Analysis

The physical properties of (+)-O-Desmethylvenlafaxine, such as solubility and dissolution rates, play a pivotal role in its pharmacokinetics and pharmacodynamics. These attributes affect the compound's absorption, distribution, metabolism, and excretion (ADME) profiles, thereby influencing its efficacy and safety as a therapeutic agent. Studies focusing on these aspects help in the formulation of both immediate and extended-release pharmaceutical preparations, ensuring optimal bioavailability and therapeutic outcomes (Franek et al., 2015).

Chemical Properties Analysis

The chemical properties of (+)-O-Desmethylvenlafaxine, including its reactivity, stereochemistry, and interaction with other molecules, are fundamental to its pharmacological effects. The compound's ability to inhibit serotonin and norepinephrine reuptake is intricately linked to its chemical structure, specifically the configuration of its stereocenters and the nature of its functional groups. Understanding these chemical properties is essential for designing analogs with improved pharmacological profiles or reduced side effects (Deecher et al., 2006).

科学研究应用

1. Environmental Science and Pollution Research

- Summary of the Application : The study focuses on the degradation of the antidepressant drug Venlafaxine, which has been detected in the aquatic environment worldwide . The main routes of entry into the aquatic environment are conventional wastewater treatment plants, which are not capable of completely eliminating Venlafaxine from sewage water .

- Methods of Application : The study investigated the photoinduced and electrochemical decompositions of Venlafaxine using high-performance liquid chromatography coupled to high-resolution multifragmentation mass spectrometry . Oxidants, sulfate, and chloride ions acted as accelerants, which reduced Venlafaxine half-lives from 62 to 25 min .

- Results or Outcomes : The study found that humic acid decelerated degradation during ultra-violet irradiation up to 50%, but accelerated during electrochemical oxidation up to 56% . In general, photoirradiation proved more efficient due to faster decomposition and slightly less toxic transformation products .

2. Translational Medicine

- Summary of the Application : The study discusses the challenges in translating basic scientific findings in a laboratory setting into human applications and potential treatments or biomarkers for a disease . This is a widely recognized crisis both in academia and industry .

- Methods of Application : The study provides an overview of the challenges facing drug development and translational discordance with a focus on several “culprits” in translational research . These include poor hypothesis, irreproducible data, ambiguous preclinical models, statistical errors, the influence of organizational structures, lack of incentives in the academic setting, governmental funding mechanisms, the clinical relevance of basic research, insufficient transparency, and lack of data sharing in research .

- Results or Outcomes : The study suggests new strategies that include aspects of open innovation models, entrepreneurship, transparency, and decision making to overcome the many problems during the drug discovery and development process . These strategies aim to more dynamically adjust for innovation challenges with broader scientific feedback .

属性

IUPAC Name |

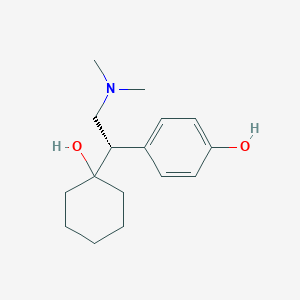

4-[(1S)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYIDSXMWOZKMP-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H](C1=CC=C(C=C1)O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-O-Desmethylvenlafaxine | |

CAS RN |

142761-12-4 | |

| Record name | O-Desmethylvenlafaxine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYLVENLAFAXINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189BFR45S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)